molecular formula C11H14F3N5 B15050513 1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B15050513
M. Wt: 273.26 g/mol
InChI Key: HMJYUBPKEQBGLJ-UHFFFAOYSA-N
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Description

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is a complex organic compound that features multiple fluorine atoms and pyrazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the difluoromethylation of heterocycles via a radical process . This process is crucial for functionalizing diverse fluorine-containing heterocycles, which are core moieties of various biologically active ingredients.

Industrial Production Methods

Industrial production of this compound may involve direct fluorination reactions using elemental fluorine in reactors resistant to elemental fluorine and hydrogen fluoride . The starting material, a difluoromethyl-pyrazole compound dissolved in an inert solvent, undergoes direct fluorination to yield the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Removal of oxygen or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation reactions may use reagents like chlorine or bromine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethyl ketones, while reduction could produce difluoromethyl alcohols.

Scientific Research Applications

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Medicinal Chemistry: Used in the development of pharmaceuticals due to its potential biological activity.

    Agrochemicals: Employed in the synthesis of pesticides and herbicides.

    Material Science: Utilized in the creation of advanced materials with unique properties.

Mechanism of Action

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to its target, thereby increasing its efficacy. The exact pathways and targets depend on the specific application, such as enzyme inhibition in medicinal chemistry or pest control in agrochemicals.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine is unique due to its specific arrangement of fluorine atoms and pyrazole rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C11H14F3N5

Molecular Weight

273.26 g/mol

IUPAC Name

1-(difluoromethyl)-N-[(1-ethyl-5-fluoro-3-methylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C11H14F3N5/c1-3-18-10(12)8(7(2)16-18)6-15-9-4-5-19(17-9)11(13)14/h4-5,11H,3,6H2,1-2H3,(H,15,17)

InChI Key

HMJYUBPKEQBGLJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C(=N1)C)CNC2=NN(C=C2)C(F)F)F

Origin of Product

United States

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